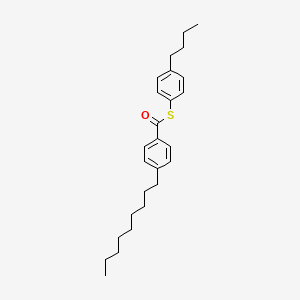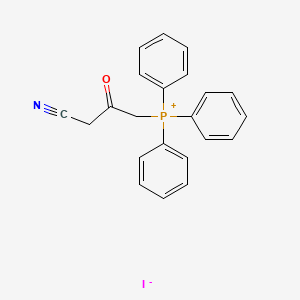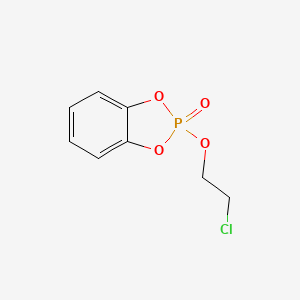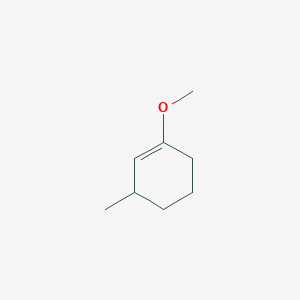
S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate: is an organic compound with the molecular formula C26H36OS . It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 4-butylphenyl group, and the carboxyl group is esterified with a 4-nonylbenzene moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-nonylbenzene and 4-butylphenyl groups. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxyl group, followed by the addition of the alcohol (4-nonylbenzene) and the thiol (4-butylphenyl) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as sulfuric acid or Lewis acids may be employed to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and catalysts .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of drugs and therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants and lubricants .
Wirkmechanismus
The mechanism of action of S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
S-(4-Butylphenyl) 4-butylbenzenecarbothioate: Similar structure but with a butyl group instead of a nonyl group.
S-(4-Butylphenyl) 4-ethylbenzenecarbothioate: Similar structure but with an ethyl group instead of a nonyl group.
Uniqueness: S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butyl and nonyl groups enhances its hydrophobicity and potential interactions with lipid membranes .
Eigenschaften
CAS-Nummer |
61518-85-2 |
|---|---|
Molekularformel |
C26H36OS |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
S-(4-butylphenyl) 4-nonylbenzenecarbothioate |
InChI |
InChI=1S/C26H36OS/c1-3-5-7-8-9-10-11-13-23-14-18-24(19-15-23)26(27)28-25-20-16-22(17-21-25)12-6-4-2/h14-21H,3-13H2,1-2H3 |
InChI-Schlüssel |
BVULTECMIURQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)


![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)



![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)

![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)




